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Abstract

This application note details a robust Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) method for the effective separation and quantification of the
antiviral drug Sofosbuvir from its process-related impurity, Sofosbuvir Impurity M. The
described protocol is designed to be simple, accurate, and precise, making it suitable for
routine quality control and stability testing of Sofosbuvir in bulk drug substances and
pharmaceutical formulations. All experimental parameters and quantitative data are presented
to facilitate straightforward implementation in a laboratory setting.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1] As with
any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of
the final drug product. Therefore, robust analytical methods are required to detect and quantify
these impurities. Sofosbuvir Impurity M, a process-related impurity, is one such substance
that requires careful monitoring. This document provides a detailed protocol for the
chromatographic separation of Sofosbuvir and Sofosbuvir Impurity M, ensuring the quality
and consistency of the active pharmaceutical ingredient (API).
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Chemical Structures

Compound Molecular Formula Molecular Weight
Sofosbuvir C22H29FN309P 529.16 g/mol [1]
Sofosbuvir Impurity M C22H30N3010P 527.46 g/mol [2][3]

Experimental Protocols
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The
following table summarizes the recommended chromatographic conditions.

Parameter Recommended Condition

Agilent 1200 series or equivalent with UV/PDA
HPLC System

Detector

Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um

Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile
(50:50 viv)[4][5]

Flow Rate 1.0 mL/min

Detection Wavelength 260 nm[4][5]

Injection Volume 10 pL

Column Temperature 25°C

Data Acquisition LC Solution Software or equivalent

Preparation of Solutions

Diluent: A mixture of Water and Acetonitrile in a 50:50 ratio is used as the diluent.[5]

Standard Stock Solution:
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o Accurately weigh and transfer 400 mg of Sofosbuvir reference standard and 25 mg of
Sofosbuvir Impurity M reference standard into a 100 mL volumetric flask.[5]

e Add approximately 70 mL of diluent and sonicate to dissolve.

« Dilute to the mark with the diluent and mix well.

Working Standard Solution:

o Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

¢ Dilute to the mark with the diluent and mix well. This solution contains 0.4 mg/mL of
Sofosbuvir and 0.025 mg/mL of Sofosbuvir Impurity M.[5]

Sample Preparation (for Tablet Dosage Form):
* Weigh and finely powder not fewer than 20 tablets.

o Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it
to a 200 mL volumetric flask.[1]

e Add approximately 150 mL of diluent and sonicate for 30 minutes with intermittent shaking.

[1]
 Allow the solution to cool to room temperature and dilute to the mark with the diluent.
o Filter the solution through a 0.45 pum nylon syringe filter.

e Transfer 1.5 mL of the filtered solution into a 200 mL volumetric flask and dilute to the mark
with the diluent.[1]

Experimental Workflow
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Experimental Workflow for Sofosbuvir and Impurity M Separation

Solution Preparation

N

Standard Solution Sample Solution C18 Column Mobile Phase
(Sofosbuvir & Impurity M) (from dosage form) (250 x 4.6 mm, 5 pm) (0.1% TFA in Water:ACN, 50:50)

HPLC Analysis

UV Detection

(260 nm)

Data Acquisition & Analysis

Quantification of
Sofosbuvir & Impurity M

Click to download full resolution via product page
Caption: Workflow for the chromatographic separation of Sofosbuvir and Impurity M.

Data Presentation

The following table summarizes the expected quantitative data from the described
chromatographic method.
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. ) . . Limit of Limit of
Retention Time Linearity . L
Analyte . Detection Quantification
(min) Range (pg/mL)
(LOD) (pg/mL)  (LOQ) (pg/mL)
Sofosbuvir ~3.674[4][5] 160 - 480[4][5] 0.04[4][5] 0.125[4][5]
Sofosbuvir
_ ~5.704[4][5] 10 - 30[4][5] 0.12[4][5] 0.375[4][5]
Impurity M

Note: Retention times are approximate and may vary slightly depending on the specific HPLC
system, column, and laboratory conditions.

System Suitability

To ensure the validity of the analytical method, system suitability parameters should be
evaluated before sample analysis. The following are typical acceptance criteria:

Parameter Acceptance Criteria
Tailing Factor <20
Theoretical Plates > 2000
Resolution > 2.0 between Sofosbuvir and Impurity M
% RSD for replicate injections <2.0%
Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means
for the separation and quantification of Sofosbuvir and its process-related impurity, Sofosbuvir
Impurity M. The method is straightforward to implement and can be readily integrated into
quality control workflows for the analysis of bulk drug substances and finished pharmaceutical
products. The provided protocols and data serve as a comprehensive guide for researchers

and analysts in the pharmaceutical industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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